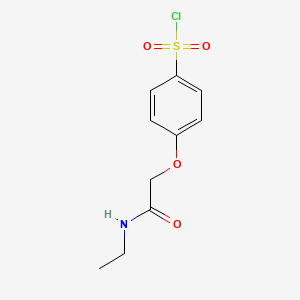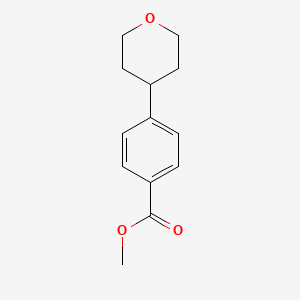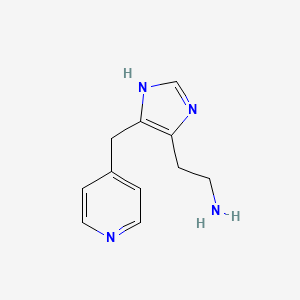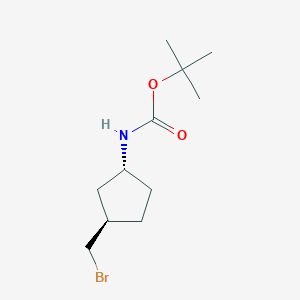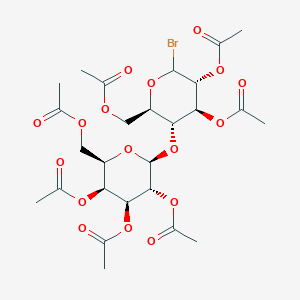
Acetobromolactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate is a complex organic molecule It belongs to the class of acetates and is characterized by multiple acetoxy groups and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of acetylation and bromination reactions. The reaction conditions usually require the presence of acetic anhydride, a brominating agent such as N-bromosuccinimide, and a catalyst like pyridine. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors might also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetoxy groups can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- De-brominated derivatives from reduction.
- Substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of acetoxy and bromine groups on biological systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The pathways involved include ester hydrolysis and nucleophilic substitution, which can lead to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-tetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate: Lacks the bromine atom.
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-chlorotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H35BrO17 |
|---|---|
Poids moléculaire |
699.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1 |
Clé InChI |
NLFHLQWXGDPOME-KQGMPROSSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid](/img/structure/B12822087.png)
![3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12822094.png)
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
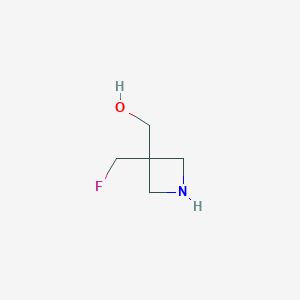
![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
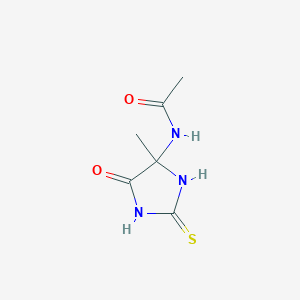
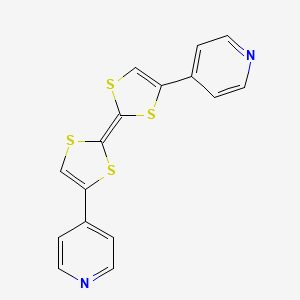
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
